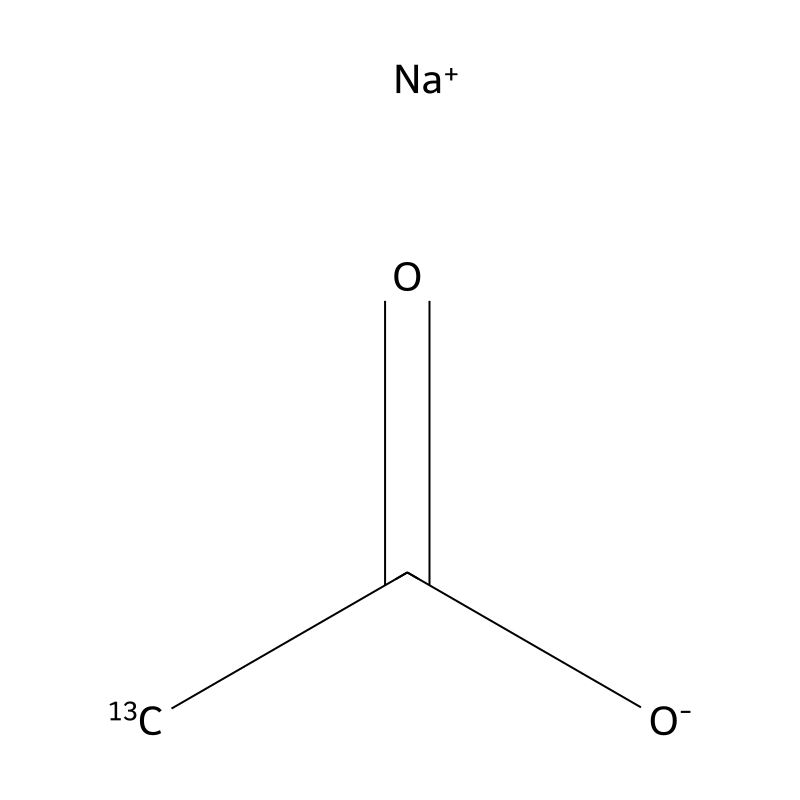

Sodium (2-13C) acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Structural Studies:

- Lipo oligosaccharide-host protein interactions: By incorporating sodium (2-¹³C) acetate into lipo oligosaccharides (LOS), researchers can study the interactions between these bacterial cell wall components and host proteins using a technique called Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹³C enrichment in the acetate group enhances the sensitivity of the NMR signal, leading to clearer and more detailed information about the binding interactions [].

Metabolic studies:

- Microbial product and polyketide biosynthesis: When provided as a carbon source to microorganisms, sodium (2-¹³C) acetate gets incorporated into their metabolic pathways. This allows researchers to track the fate of the labeled carbon atoms within the resulting microbial products and novel polyketides using a technique called ¹³C-NMR spectroscopy. This technique helps elucidate the biosynthetic pathways of these complex molecules [].

Dynamic Nuclear Polarization (DNP) and Magnetic Resonance Imaging (MRI):

- DNP enhancement: Sodium (2-¹³C) acetate plays a role in enhancing the sensitivity of NMR signals through a technique called DNP. This technique significantly amplifies the signal, allowing researchers to study low-concentration metabolites and analyze samples at lower temperatures, leading to improved resolution and sensitivity in NMR experiments [].

- Hyperpolarized ¹³C-MRI: Hyperpolarized sodium (2-¹³C) acetate can be used as a metabolic probe in preclinical studies using magnetic resonance imaging (MRI). This allows researchers to non-invasively study metabolic activity in live animals, providing valuable insights into various disease models [].

Sodium (2-13C) acetate is a stable, hygroscopic compound with the chemical formula . It consists of one sodium atom, two carbon atoms (with one being a carbon-13 isotope), three hydrogen atoms, and two oxygen atoms. This compound is a sodium salt derived from acetic acid and is known for its high solubility in water and alcohol. Sodium (2-13C) acetate is typically odorless but can emit a vinegar-like smell when heated. Its unique isotopic labeling with carbon-13 makes it valuable for various analytical applications, particularly in nuclear magnetic resonance spectroscopy.

Sodium (2-¹³C) acetate itself doesn't have a specific mechanism of action. However, its role lies in providing a ¹³C-labeled carbon source for various biological processes or chemical reactions. The ¹³C label allows researchers to track the movement and fate of the acetate moiety through the system using NMR spectroscopy [].

- Case Study: In a study investigating the biosynthesis of polyketides (natural products produced by some microorganisms), researchers used sodium (2-¹³C) acetate as a substrate for the bacteria. By analyzing the ¹³C-NMR spectra of the isolated polyketides, they could determine the incorporation pattern of the acetate units into the final product.

- Formation of Esters: Reacts with alkyl halides to form esters.

- Decarboxylation: Under high temperatures and in the presence of sodium hydroxide, it can undergo decarboxylation to produce methane.

- Crystallization: When cooled from a supersaturated solution, it crystallizes exothermically, releasing heat.

Sodium (2-13C) acetate has significant biological implications. When administered intravenously, it acts as an electrolyte replenisher, particularly useful in treating hyponatremia (low sodium levels). It also aids in metabolic acidosis and can be used to alkalinize urine. The compound dissociates into sodium ions and acetate ions upon dissolution, which may help raise blood and urine pH levels .

Sodium (2-13C) acetate can be synthesized through several methods:

- Reaction with Acetic Acid: The most common industrial method involves reacting acetic acid with sodium hydroxide or sodium carbonate:

- Niacet Process: Involves the reaction of sodium metal with anhydrous acetic acid:

- Using Sodium Bicarbonate: A simpler laboratory synthesis can be performed by reacting vinegar (acetic acid) with sodium bicarbonate:This reaction produces carbonic acid, which decomposes into water and carbon dioxide.

Sodium (2-13C) acetate has diverse applications across various fields:

- Food Industry: Used as a preservative and flavoring agent.

- Medical Use: Acts as an electrolyte replenisher in intravenous fluids.

- Heating Pads: Commonly found in reusable heating pads due to its ability to crystallize exothermically.

- Buffer Solutions: Utilized in biological and chemical laboratories to maintain pH levels.

- Deicing Agent: Preferred over sodium chloride for deicing due to lower corrosiveness.

Research indicates that sodium (2-13C) acetate interacts with various biological systems, particularly concerning its role in metabolic pathways and electrolyte balance. Its ability to dissociate into sodium and acetate ions allows it to influence pH levels in biological fluids, making it significant in studies related to metabolic acidosis and other electrolyte imbalances .

Sodium (2-13C) acetate shares similarities with several other compounds, notably:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Sodium Acetate | Standard form without isotopic labeling | |

| Potassium Acetate | Potassium salt of acetic acid | |

| Calcium Acetate | Calcium salt used in dietary supplements | |

| Lithium Acetate | Used in psychiatric treatments | |

| Ammonium Acetate | Ammonium salt used as a buffering agent |

The unique aspect of sodium (2-13C) acetate lies in its isotopic labeling, which enhances its utility in analytical chemistry and metabolic studies, distinguishing it from its non-labeled counterparts.

Sodium (2-13C) acetate serves as a critical isotopic tracer in advanced metabolic flux analysis, enabling researchers to quantify intracellular metabolic pathway activities with unprecedented precision [3]. The compound, where the methyl carbon is enriched with carbon-13, provides positional information that allows researchers to trace specific metabolic pathways and determine flux distributions in complex biological systems [1]. This stable isotope tracer has revolutionized our understanding of central carbon metabolism, particularly in the analysis of tricarboxylic acid cycle activity, fatty acid biosynthesis, and gluconeogenesis [32].

Gas Chromatography-Mass Spectrometry and Liquid Chromatography-Mass Spectrometry Integration in Stationary Metabolic Flux Analysis

The integration of gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry represents a cornerstone methodology in stationary metabolic flux analysis using sodium (2-13C) acetate [8]. Gas chromatography-mass spectrometry provides exceptional accuracy in quantifying isotopic labeling patterns of amino acids derived from protein hydrolysis, which serve as reporters of intracellular metabolic activity [9]. The technique leverages the high separation efficiency of gas chromatography combined with the precise mass measurement capabilities of mass spectrometry to resolve complex isotopomer distributions [8].

Liquid chromatography-mass spectrometry complements gas chromatography-mass spectrometry by enabling analysis of thermally labile and polar metabolic intermediates that cannot be effectively analyzed by gas chromatography [10]. The soft ionization techniques employed in liquid chromatography-mass spectrometry, particularly electrospray ionization, preserve the integrity of unstable metabolites while providing sensitive detection of isotopic labeling patterns [14]. This dual-platform approach maximizes the information content available for flux calculations by capturing both stable amino acid end-products and transient metabolic intermediates [10].

| Analytical Platform | Target Compounds | Detection Limit | Key Advantages |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry | Proteinogenic amino acids | 0.1-2 μM [21] | High separation efficiency, robust operation [9] |

| Liquid Chromatography-Mass Spectrometry | Metabolic intermediates | Femtogram levels [14] | Higher sensitivity, broader dynamic range [14] |

| Integrated Platform | Complete metabolome coverage | Variable by compound | Comprehensive pathway resolution [10] |

The stationary state analysis assumes that both metabolic fluxes and isotopic labeling patterns have reached steady state, typically after extended labeling periods [3]. Under these conditions, the isotopic distribution of metabolites directly reflects the flux distribution through competing pathways [22]. For sodium (2-13C) acetate studies, this approach enables quantification of acetyl-coenzyme A entry into the tricarboxylic acid cycle versus alternative pathways such as fatty acid synthesis [32].

Research using sodium (2-13C) acetate in Escherichia coli demonstrated the power of integrated gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry analysis in determining branch ratios between glycolysis and the pentose phosphate pathway [25]. The study revealed that the carbon-13 label from the methyl position of acetate was selectively incorporated into specific carbon positions of downstream metabolites, enabling precise flux quantification through mathematical modeling [25].

Tandem Mass Spectrometry for High-Resolution Flux Quantification

Tandem mass spectrometry has emerged as a powerful technique for achieving high-resolution quantification of metabolic fluxes using sodium (2-13C) acetate tracers [13]. This approach provides additional structural information through collision-induced fragmentation, enabling determination of positional labeling within metabolite molecules [11]. The technique isolates specific parent ions from the mass spectrum and subjects them to controlled fragmentation, producing product ions whose mass isotopomer distributions reflect the original labeling patterns [23].

The application of tandem mass spectrometry to sodium (2-13C) acetate studies enables discrimination between carbon-13 labels at different positions within the same molecule [23]. For example, glucose molecules labeled with carbon-13 at carbon-1 versus carbon-2 can be distinguished through derivatization with methylamine followed by multiple reaction monitoring scans [23]. This positional specificity is crucial for understanding the metabolic origin and fate of acetate-derived carbon atoms in biosynthetic pathways [23].

| Fragmentation Pattern | Precursor Ion (m/z) | Product Ion (m/z) | Information Content |

|---|---|---|---|

| Glucose-1-13C methylamine derivative | 197 | 45 | Carbon-1 specific labeling [23] |

| Glucose-2-13C methylamine derivative | 197 | 44 | Carbon-2 specific labeling [23] |

| Glucose-1,2-13C methylamine derivative | 198 | 45 | Multiple position labeling [23] |

Advanced computational frameworks have been developed to incorporate tandem mass spectrometry data into metabolic flux analysis even when fragmentation positions are unknown [11]. The metabolic flux analysis with unknown fragments approach simultaneously determines both flux rates and likely fragment positions, markedly improving flux prediction accuracy compared to standard methods [11]. This methodology has been successfully applied to Bacillus subtilis studies using various carbon-13 tracers, demonstrating improved resolution of parallel and bidirectional metabolic pathways [11].

Recent developments in tandem mass spectrometry methodology focus on selected reaction monitoring approaches that enable simultaneous quantification of multiple isotopomers [26]. This technique utilizes polarity switching and hydrophilic interaction liquid chromatography to capture carbon-13 incorporation patterns across central carbon metabolism pathways [26]. Studies using sodium (2-13C) acetate with this approach have successfully traced metabolic flux through fatty acid biosynthesis and tricarboxylic acid cycle pathways with unprecedented precision [26].

Microfluidic Capillary Electrophoresis-Mass Spectrometry Systems for Ultra-Sensitive Isotopomer Detection

Microfluidic capillary electrophoresis-mass spectrometry systems represent the cutting-edge technology for ultra-sensitive detection of isotopomers derived from sodium (2-13C) acetate metabolism [5]. These systems combine the high separation efficiency of capillary electrophoresis with the sensitivity of electrospray ionization mass spectrometry in a miniaturized format [17]. The ZipChip capillary electrophoresis system, coupled with high-resolution Orbitrap mass spectrometers, enables analysis of isotopomer patterns from sample volumes as small as 1 microliter containing 100 nanomolar concentrations of metabolites [20].

The microfluidic approach addresses fundamental limitations in mass transfer, surface reaction kinetics, and boundary effects that constrain conventional analytical methods [19]. Three-dimensional nanostructured herringbone patterns within microfluidic channels promote microscale mass transfer, increase surface area for molecular interactions, and permit drainage of boundary fluid layers [19]. This integrated design achieves detection limits as low as 10 exosomes per microliter, representing a sensitivity improvement of several orders of magnitude over conventional methods [19].

| System Component | Performance Specification | Analytical Advantage |

|---|---|---|

| ZipChip separation channel | 22 cm length, 20 kV voltage [17] | Rapid separation with high resolution [17] |

| Orbitrap mass spectrometer | Sub-ppm mass accuracy [20] | Precise isotopomer discrimination [20] |

| Sample consumption | 1 μL at 100 nM [20] | Analysis of biomass-limited samples [20] |

| Detection sensitivity | 10^4 to 10^5 prokaryotic cells [5] | Single-cell metabolomics capability [5] |

Applications of microfluidic capillary electrophoresis-mass spectrometry to sodium (2-13C) acetate studies have revealed detailed amino acid biosynthesis pathways in methanogenic archaea [5]. The technique successfully identified the operation of both the Wood-Ljungdahl pathway and incomplete reductive tricarboxylic acid cycle for carbon fixation based on mass isotopomer distributions of serine, aspartate, and glutamate [5]. This level of pathway resolution was achieved using acetate tracers at concentrations of 0.01% weight per volume, demonstrating the exceptional sensitivity of the approach [5].

The integration of microfluidic capillary electrophoresis-mass spectrometry with tandem mass spectrometry capabilities enables comprehensive metabolic pathway reconstruction from minimal sample amounts [17]. Studies using this combined approach have successfully constructed biosynthesis pathways for 15 amino acids based on mass isotopomer distributions, genomic information, and metabolic databases [20]. The method provides sufficient sensitivity and accuracy to identify alternative enzymes and unknown biosynthetic pathways that are not recognized in standard metabolic databases [20].

Parahydrogen-induced polarization via side-arm hydrogenation represents a revolutionary approach for generating hyperpolarized carbon-13 acetate probes with unprecedented efficiency and speed. This technique leverages the unique singlet spin state of parahydrogen molecules to create non-thermal nuclear spin polarization that can be transferred to carbon-13 nuclei in acetate compounds through sophisticated pulse sequences and magnetic field manipulation.

The fundamental mechanism involves the pairwise addition of parahydrogen to unsaturated precursor molecules, specifically vinyl acetate derivatives, followed by coherent polarization transfer to the carboxyl carbon-13 position. When parahydrogen gas is bubbled through solutions containing rhodium-based catalysts and vinyl acetate precursors, the two hydrogen atoms from each parahydrogen molecule are incorporated into the same product molecule while maintaining their correlated spin states. This process creates substantial proton hyperpolarization that can subsequently be transferred to carbon-13 nuclei through scalar coupling interactions.

Recent advances in precursor design have demonstrated that perdeuterated vinyl acetate derivatives yield significantly enhanced polarization levels, with studies reporting carbon-13 polarization values exceeding nineteen percent for ethyl acetate products. The deuteration strategy minimizes competing relaxation pathways and maximizes the efficiency of polarization transfer from parahydrogen-derived protons to the target carbon-13 nucleus. Optimization studies have revealed that allyl pyruvate precursors produce the highest carbon-13 polarization levels, reaching 5.4 percent for carbon-13 nuclei and 21 percent for proton nuclei in methanol solutions.

The catalytic systems employed in these reactions typically utilize rhodium complexes such as [Rh(norbornadiene)(diphosphine)] or [Rh(NBD)2]BF4 combined with bidentate phosphine ligands like 1,4-bis(diphenylphosphino)butane. These catalysts demonstrate exceptional selectivity for pairwise hydrogenation while maintaining stability under reaction conditions. Water-soluble variants have been developed using tris(hydroxymethyl)phosphine ligands, enabling direct hyperpolarization in aqueous environments suitable for biological applications.

Mechanistic investigations have revealed that the efficiency of polarization transfer depends critically on the magnetic field strength during the hydrogenation process and the subsequent field cycling protocol. Optimal protocols involve performing the hydrogenation reaction in moderate magnetic fields (approximately 50 microtesla) followed by rapid transfer to high magnetic fields for detection. The magnetic field cycling approach allows for efficient conversion of parahydrogen-derived spin order into observable carbon-13 magnetization through adiabatic passages between different magnetic field regimes.

Advanced pulse sequence methodologies have been developed to maximize polarization transfer efficiency from parahydrogen-derived protons to carbon-13 nuclei. The ESOTHERIC (Efficient Spin Order Transfer for Hyperpolarization via Relay Intermediates to Carbon-13) sequence represents a significant advancement in this field, achieving theoretical transfer efficiencies approaching 95 percent under optimal conditions. This sequence employs carefully designed radiofrequency pulse trains that coherently manipulate the spin system to achieve maximum polarization transfer while minimizing relaxation losses.

The heterogeneous catalyst approach has emerged as a particularly promising development for clinical translation, enabling the production of catalyst-free hyperpolarized acetate solutions. Supported rhodium catalysts on titanium dioxide substrates demonstrate excellent activity for vinyl acetate hydrogenation while allowing straightforward separation from the hyperpolarized product. This approach eliminates concerns about catalyst toxicity and enables the production of pure aqueous solutions suitable for in vivo applications.

Kinetic studies of the hydrogenation process have revealed that reaction rates can be optimized through careful control of temperature, pressure, and catalyst loading. Elevated temperatures up to 90 degrees Celsius and pressures up to 32 bar significantly enhance reaction rates, allowing complete conversion of precursor molecules within seconds. This rapid conversion is essential for competing with relaxation processes and maximizing the final polarization levels.

The development of continuous flow systems has demonstrated the feasibility of producing hyperpolarized acetate on demand for real-time imaging applications. These systems integrate parahydrogen generation, precursor hydrogenation, and polarization transfer into a single automated platform capable of delivering hyperpolarized contrast agents with minimal delay between production and administration.

Cryogenic Dynamic Nuclear Polarization Efficiency Optimization for Carbon-13 Acetate

Cryogenic dynamic nuclear polarization represents the most established and clinically validated approach for generating hyperpolarized carbon-13 acetate compounds, achieving polarization levels that exceed 40 percent under optimal conditions. This technique relies on the transfer of electron spin polarization from organic radicals to nuclear spins at extremely low temperatures and high magnetic fields, creating unprecedented signal enhancements that enable real-time metabolic imaging applications.

The fundamental principle of cryogenic dynamic nuclear polarization involves cooling carbon-13 enriched sodium acetate samples to temperatures approaching absolute zero (approximately 1.4 Kelvin) in the presence of stable organic radicals and strong magnetic fields (typically 3.35 to 7 Tesla). Under these extreme conditions, electron spins approach unity polarization, and microwave irradiation at the electron paramagnetic resonance frequency facilitates efficient transfer of this polarization to nuclear spins through various coupling mechanisms.

Systematic investigations of different carbon-13 isotopomers of sodium acetate have revealed significant variations in polarization efficiency depending on the labeling position. Studies comparing [1-13C]acetate, [2-13C]acetate, and [1,2-13C2]acetate have demonstrated that carboxyl carbon-13 spins achieve approximately twice the polarization levels of methyl carbon-13 spins when using trityl radicals as polarizing agents. This differential efficiency reflects the distinct local environments and relaxation characteristics of carbon-13 nuclei in different molecular positions.

The choice of polarizing radical profoundly influences the achievable polarization levels and optimal operating conditions. Trityl radicals, particularly OX063, demonstrate exceptional performance for direct carbon-13 polarization due to their narrow electron paramagnetic resonance linewidths and favorable relaxation properties. In contrast, nitroxide radicals such as 4-oxo-TEMPO exhibit broader linewidths that can polarize both carbon-13 and proton spins simultaneously, offering alternative pathways for polarization transfer through cross-polarization mechanisms.

Deuteration strategies have been extensively investigated as a means to enhance polarization efficiency and extend relaxation times. While deuteration of methyl groups proves beneficial for preserving polarization in liquid-state applications, solid-state dynamic nuclear polarization studies reveal more complex effects. Systematic comparisons of [2-13C]acetate versus [2-13C,2H3]acetate have shown that deuteration can slightly reduce solid-state polarization levels, contradicting expectations based on liquid-state behavior.

The correlation between solid-state carbon-13 T1 relaxation times and achievable polarization levels has been established through comprehensive relaxation measurements. Samples with longer T1 relaxation times generally achieve higher polarization levels, consistent with theoretical predictions that relaxation during the polarization buildup process limits the maximum achievable enhancement. These findings have important implications for sample preparation and radical selection strategies.

Optimization of sample preparation protocols has identified several critical parameters that influence polarization efficiency. The concentration of polarizing radical, typically optimized at 15-20 millimolar, represents a balance between sufficient electron density for polarization transfer and excessive paramagnetic relaxation that reduces nuclear T1 times. The glassing matrix composition, commonly employing glycerol-water mixtures, affects both the radical distribution and the molecular dynamics that influence polarization transfer efficiency.

Advanced polarization transfer schemes have been developed to maximize the efficiency of electron-to-nuclear polarization transfer. Cross-polarization techniques, originally developed for solid-state nuclear magnetic resonance spectroscopy, have been adapted for dynamic nuclear polarization applications to achieve polarization transfer efficiencies exceeding 43 percent. These methods employ simultaneous radiofrequency irradiation of electron and nuclear spins under matching conditions that optimize coherent polarization transfer.

The development of higher magnetic field dynamic nuclear polarization systems has demonstrated improved polarization efficiency and faster buildup rates. Systems operating at 6.7 Tesla achieve significantly higher polarization levels compared to 3.35 Tesla systems, with polarization buildup time constants reduced from approximately 1000 seconds to 600 seconds. These improvements reflect the increased electron polarization at higher magnetic fields and enhanced electron-nuclear coupling efficiency.

Dissolution protocols have been optimized to maximize polarization preservation during the transition from solid to liquid state. Rapid dissolution using superheated water or buffer solutions maintains polarization levels above 20 percent for carbon-13 acetate, with T1 relaxation times in the dissolved state ranging from 20 to 30 seconds. The dissolution process must be completed within seconds to minimize polarization losses during the phase transition.

Quality control methodologies have been established to ensure reproducible polarization levels and reliable performance of dynamic nuclear polarization systems. Real-time monitoring of solid-state polarization buildup using low-flip-angle nuclear magnetic resonance measurements enables optimization of microwave power, frequency, and irradiation duration. These monitoring systems provide feedback for automated optimization of polarization conditions.

The integration of dynamic nuclear polarization polarizers with magnetic resonance imaging systems has enabled rapid transfer of hyperpolarized samples from the polarizer to the imaging suite. Automated dissolution and injection systems minimize the time delay between dissolution and imaging, maximizing the available polarization for metabolic measurements. Clinical polarizer systems have demonstrated duty cycles of 1.5 hours, enabling multiple studies per day with consistent performance.

Real-Time Metabolic Imaging of Tricarboxylic Acid Cycle Dynamics

Real-time metabolic imaging of tricarboxylic acid cycle dynamics using hyperpolarized carbon-13 acetate represents a transformative approach for non-invasive assessment of cellular energetics and metabolic flux in living systems. This technique enables direct visualization of metabolic processes that occur on timescales of seconds to minutes, providing unprecedented insights into the biochemical basis of health and disease.

The tricarboxylic acid cycle serves as the central hub of cellular metabolism, integrating the oxidation of carbohydrates, fats, and proteins to generate adenosine triphosphate through oxidative phosphorylation. Hyperpolarized [1-13C]acetate enters this cycle through conversion to acetyl-coenzyme A by acetyl-coenzyme A synthetase, followed by condensation with oxaloacetate to form citrate via citrate synthase. The subsequent enzymatic steps of the cycle can be monitored in real-time through the detection of hyperpolarized carbon-13 labeled metabolites.

Pioneering studies using hyperpolarized [1-13C]diethyl succinate have demonstrated the feasibility of visualizing multiple steps of the tricarboxylic acid cycle simultaneously. Following intravenous injection of hyperpolarized diethyl succinate, rapid hydrolysis by cellular esterases releases free succinate, which is then metabolized through the tricarboxylic acid cycle to produce detectable levels of malate, fumarate, and aspartate within seconds of administration. These metabolites can be distinguished by their characteristic carbon-13 chemical shifts and provide complementary information about different aspects of cycle activity.

The development of hyperpolarized [1-13C]acetate as a metabolic probe has proven particularly valuable for cardiac applications, where acetate serves as an important alternative fuel source. Cardiac muscle demonstrates exceptional capacity for acetate utilization, with rapid conversion to acetyl-coenzyme A and subsequent oxidation through the tricarboxylic acid cycle. Real-time carbon-13 magnetic resonance spectroscopy following hyperpolarized [1-13C]acetate injection reveals dynamic formation of acetylcarnitine and citrate, providing direct measurements of tricarboxylic acid cycle flux independent of pyruvate dehydrogenase activity.

Quantitative analysis of tricarboxylic acid cycle flux requires sophisticated kinetic modeling approaches that account for the complex interplay between metabolic conversion rates, substrate transport, and nuclear magnetic resonance relaxation processes. Mathematical models incorporating compartmental analysis and enzyme kinetics have been developed to extract physiologically meaningful parameters from hyperpolarized carbon-13 data. These models enable estimation of tricarboxylic acid cycle velocity, substrate utilization rates, and metabolic flexibility under different physiological conditions.

The temporal resolution of hyperpolarized carbon-13 imaging, typically 3-5 seconds, provides unique insights into the dynamic regulation of tricarboxylic acid cycle activity. This temporal resolution exceeds that of conventional metabolic imaging techniques by several orders of magnitude, enabling detection of rapid metabolic changes that occur in response to physiological stimuli or pathological conditions. The ability to monitor metabolic flux in real-time has revealed previously unrecognized aspects of metabolic regulation and adaptation.

Spatial resolution capabilities of hyperpolarized carbon-13 imaging have been demonstrated at the organ and tissue level, with voxel sizes as small as 2-4 millimeters achieved in preclinical studies. This spatial resolution enables investigation of metabolic heterogeneity within organs and identification of metabolically distinct tissue regions. The combination of high temporal and spatial resolution provides comprehensive characterization of metabolic function across different anatomical regions.

Disease-specific applications have revealed the diagnostic potential of real-time tricarboxylic acid cycle imaging. Studies in models of myocardial infarction have demonstrated significantly reduced tricarboxylic acid cycle flux in affected tissue, with metabolic abnormalities detectable before structural changes become apparent. The technique shows promise for early detection of metabolic dysfunction and monitoring of therapeutic interventions targeting cellular energetics.

The integration of hyperpolarized carbon-13 imaging with other metabolic probes has enabled comprehensive assessment of metabolic networks. Simultaneous or sequential administration of hyperpolarized [1-13C]pyruvate and [1-13C]acetate provides complementary information about glycolytic and oxidative metabolism, revealing the relative contributions of different metabolic pathways to cellular energy production. This multi-substrate approach enhances the diagnostic capabilities and provides more complete metabolic phenotyping.

Pharmacological interventions targeting specific enzymes or metabolic pathways can be monitored in real-time using hyperpolarized carbon-13 imaging. Studies employing 3-nitropropionate, a selective inhibitor of succinate dehydrogenase, have demonstrated the ability to detect acute metabolic perturbations and monitor the progression of metabolic dysfunction. These findings establish the technique as a powerful tool for pharmacodynamic studies and drug development applications.

The clinical translation of tricarboxylic acid cycle imaging faces several technical and regulatory challenges. The requirement for specialized polarization equipment, the short lifetime of hyperpolarized compounds, and the need for rapid imaging protocols represent significant barriers to widespread clinical adoption. However, ongoing developments in polarizer technology, pulse sequence optimization, and automated injection systems are addressing these challenges and facilitating clinical implementation.